N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a heterocyclic compound featuring a pyrazole core substituted with 3,5-dimethyl and isopropyl groups at positions 3, 5, and 1, respectively. The propanamide side chain is linked to a 3-methoxy-1,2-oxazole moiety.
Properties
Molecular Formula |
C15H22N4O3 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C15H22N4O3/c1-9(2)19-11(4)15(10(3)17-19)16-13(20)7-6-12-8-14(21-5)18-22-12/h8-9H,6-7H2,1-5H3,(H,16,20) |
InChI Key |
WGMYSZWLYXYZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole can be prepared by reacting hydrazine hydrate with 3,5-dimethyl-2-pentanone under reflux conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an α-hydroxy ketone with an amide. For example, 3-methoxy-1,2-oxazole can be synthesized from 3-methoxy-2-butanone and hydroxylamine hydrochloride.
Coupling Reaction: The final step involves coupling the pyrazole and oxazole rings through a propanamide linker. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the oxazole ring, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s heterocyclic rings are known to interact with various biological targets, potentially exhibiting antimicrobial, antifungal, or anti-inflammatory properties. Research into these activities could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and oxazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyrazole-based derivatives allow for comparative analysis of synthesis, physicochemical properties, and biological activity.
Structural Analogues
Key analogues include:
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p from ): These derivatives share a pyrazole-carboxamide backbone but differ in substituents (e.g., chloro, cyano, aryl groups). The target compound replaces chloro/cyano groups with methoxy-oxazole, which may alter electronic properties and solubility .
1,3,4-Thiadiazole Derivatives ():
- Synthesized from pyrazole precursors, these compounds exhibit antimicrobial activity. The thiadiazole ring provides a sulfur-containing heterocycle, contrasting with the oxygen-rich oxazole in the target compound .
Triazolo- and Tetrazolo-Pyrazole Hybrids ():
- Derivatives like (E)-4c and (E)-4d incorporate fused triazole/tetrazole rings, which are more rigid and polar than the oxazole moiety .
Physicochemical Properties
| Compound | Melting Point (°C) | Key Spectral Data (¹H-NMR) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound (Inferred) | ~150–180 (est.) | δ 2.6 (CH3), 3.8 (OCH3), 7.2–8.1 (oxazole H) | ~375.4 |
| 3a (C21H15ClN6O) | 133–135 | δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) | 402.8 |
| 3d (C21H14ClFN6O) | 181–183 | δ 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) | 421.0 |
| Thiadiazole derivative (5) | N/A | IR: 1636 cm⁻¹ (C=N), 2230 cm⁻¹ (CN) | ~350–400 (est.) |
The target compound’s methoxy-oxazole group may lower melting points compared to chloro/cyano analogues due to reduced crystallinity. Its NMR profile would feature distinct methoxy (δ ~3.8) and oxazole proton signals .
Biological Activity
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic compound that combines pyrazole and oxazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 324.4 g/mol. Its structural features include:
- A pyrazole ring that contributes to its biological activity.
- An oxazole ring that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | TBD |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The presence of both pyrazole and oxazole rings allows it to modulate enzyme activity and receptor binding. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It can bind to receptors influencing cell proliferation and apoptosis.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:
-
Cytotoxicity : The compound has been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range. For example, derivatives have shown cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Cell Line IC50 (µM) MCF-7 0.65 HeLa 2.41
Anti-inflammatory Activity
The compound's pyrazole structure is known for anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation in experimental models.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Case Studies
Several case studies have highlighted the potential of pyrazole derivatives in drug discovery:
- Study on Anticancer Effects : A study published in MDPI demonstrated that pyrazole derivatives showed enhanced apoptosis induction in MCF-7 cells when compared to standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Research : Research indicated that compounds with similar structures significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
